Superior Cyclization Yield and Unprecedented Regioselectivity in Pd-Catalyzed Reactions vs. Homologue J3
Under concentrated conditions (50 mM) with a Pd2(dba)4 catalyst, the cyclization of 6-(pronucleophile-tethered)-3-bromo-1,3-hexadiene (substrate 1c) yields the vinylcyclopentene derivative 2c in 95% isolated yield [1]. In stark contrast, the reaction of the homologous substrate J3 (with a longer tether) under identical conditions yields an endocyclic bis-allene (L3) in only 36% yield, with a tris-allene byproduct in 14% yield, and no detectable vinylcyclohexene derivative 7, which would be the product of analogous internal nucleophilic attack [1]. This demonstrates a 2.6-fold higher yield of the desired five-membered carbocycle for 6-bromohexa-1,3-diene-derived substrates, driven by a unique "reverse" regioselectivity.
| Evidence Dimension | Cyclization Yield and Product Type |
|---|---|
| Target Compound Data | 95% yield of vinylcyclopentene 2c (5-membered ring) |
| Comparator Or Baseline | 36% yield of endocyclic bis-allene L3 (9-membered ring) for homologue J3 |
| Quantified Difference | 2.6-fold higher yield; exclusive formation of 5-membered ring vs. 9-membered ring |
| Conditions | Pd2(dba)4 (5 mol%), dpbp, KOtBu, THF, 50 mM, 30 °C, 24 h |
Why This Matters
This quantitative difference in yield and product structure directly impacts the efficiency and selectivity of synthesizing valuable five-membered carbocyclic building blocks, a key step in medicinal and natural product chemistry.
- [1] Kititheerakul, T., Horie, M., Kirihata, N., Ichio, H., Ogasawara, M., & Surawatanawong, P. (2016). Unusual Regioselectivity in Palladium-Catalyzed Cyclization of 6-(Pronucleophile-tethered)-3-bromo-1,3-hexadienes: Experimental Observations and Theoretical Rationales. Organometallics, 35(12), 1987-1999. View Source
